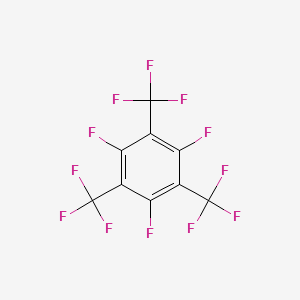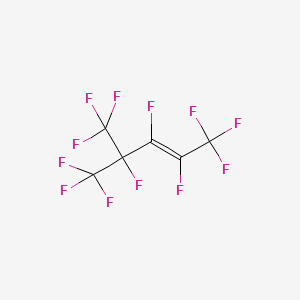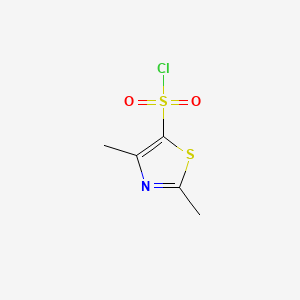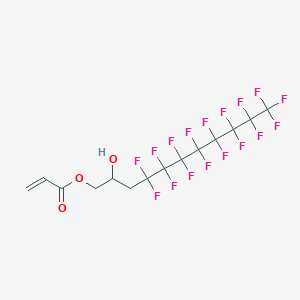
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene
Übersicht
Beschreibung
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene is a highly fluorinated derivative of benzene where the hydrogen atoms are replaced by fluorine or trifluoromethyl groups. This compound is of interest due to its unique electronic properties imparted by the strong electron-withdrawing effects of the fluorine atoms. The presence of multiple fluorine atoms can significantly alter the chemical reactivity and physical properties of the benzene ring.
Synthesis Analysis
The synthesis of fluorinated benzene derivatives often involves the use of halogenated starting materials and subsequent nucleophilic aromatic substitution reactions. For example, the synthesis of 1,3,5-Tris(hydrogensulfato) benzene, a related compound, was achieved by reacting phloroglucinol with chlorosulfonic acid in dichloromethane at room temperature, which could potentially be adapted for the synthesis of trifluoromethylated benzenes . Another approach is the Sonogashira cross-coupling and Negishi cross-coupling reactions, as demonstrated in the synthesis of multiferrocenyl-functionalized cyclic systems . These methods could be applied to the synthesis of 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzenes is influenced by the electron-withdrawing effects of the substituents. For instance, the structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the σ-electronegative effect of the CF3 groups . Similarly, the structure of 1,3,5-tris(trimethylstannyl)benzene showed that the electron-releasing character of the substituents slightly altered the endocyclic bond angles . These findings suggest that the molecular structure of 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene would also exhibit unique geometric parameters due to the influence of the fluorine atoms.
Chemical Reactions Analysis
The reactivity of fluorinated benzenes can be quite distinct from their non-fluorinated counterparts. For example, the synthesis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene involved a transformation from a Dewar benzene derivative, indicating that fluorinated benzenes can participate in unique rearrangement reactions . Additionally, the synthesis of polystannylated and polychloromercurio benzene derivatives from bromobenzene precursors suggests that halogenated benzenes, including those with fluorine atoms, can undergo substitution reactions to introduce various functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzenes are significantly influenced by the presence of fluorine atoms. The electron diffraction study of 1,3,5-tris(trifluoromethyl)benzene revealed that the CF3 groups can rotate nearly freely, which could affect the compound's physical state and intermolecular interactions . Electrochemical and spectral studies of meta-linked tris(aryl)benzenes showed that the presence of electron-withdrawing or electron-donating groups can impact the redox behavior and stability of the compounds . These insights suggest that 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene would exhibit unique electrochemical properties and potentially high stability due to the strong electron-withdrawing nature of the fluorine atoms.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene is a tri-substituted benzene It’s known to exhibit nonanesthetic properties and shows convulsant properties .
Mode of Action
It’s known to interact with its targets in a way that it exhibits nonanesthetic and convulsant properties .
Result of Action
It’s known to exhibit nonanesthetic and convulsant properties .
Eigenschaften
IUPAC Name |
1,3,5-trifluoro-2,4,6-tris(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F12/c10-4-1(7(13,14)15)5(11)3(9(19,20)21)6(12)2(4)8(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHVIDXHYBBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380037 | |
| Record name | 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene | |
CAS RN |
793-92-0 | |
| Record name | 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoro-1,3,5-tris(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)